molecular formula C13H8Br2ClNO B290904 2,4-dibromo-N-(3-chlorophenyl)benzamide

2,4-dibromo-N-(3-chlorophenyl)benzamide

Cat. No. B290904
M. Wt: 389.47 g/mol
InChI Key: BXILTRFOEVWRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dibromo-N-(3-chlorophenyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of applications in the field of biochemistry and physiology, making it an important tool for researchers in these areas.

Mechanism of Action

2,4-dibromo-N-(3-chlorophenyl)benzamide works by binding to the bromodomain of BET proteins, thereby preventing their interaction with chromatin and reducing the expression of genes that are regulated by these proteins. This mechanism of action has been extensively studied and has been found to be highly specific for the BET family of proteins.
Biochemical and Physiological Effects:
2,4-dibromo-N-(3-chlorophenyl)benzamide has been found to have a variety of biochemical and physiological effects. In particular, this compound has been shown to reduce the expression of genes that are involved in inflammation, cell proliferation, and survival. Additionally, 2,4-dibromo-N-(3-chlorophenyl)benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4-dibromo-N-(3-chlorophenyl)benzamide is its high specificity for the BET family of proteins. This makes it an important tool for researchers who are studying the role of these proteins in disease. Additionally, 2,4-dibromo-N-(3-chlorophenyl)benzamide has been found to be highly potent, making it effective at low concentrations.
One limitation of 2,4-dibromo-N-(3-chlorophenyl)benzamide is its relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent. Additionally, this compound has been found to have some off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on 2,4-dibromo-N-(3-chlorophenyl)benzamide. One area of interest is the development of more potent and selective inhibitors of BET proteins, which could have improved therapeutic potential. Additionally, researchers are exploring the use of 2,4-dibromo-N-(3-chlorophenyl)benzamide in combination with other drugs to enhance its effectiveness in the treatment of cancer and other diseases. Finally, there is ongoing research into the role of BET proteins in disease, which could lead to the identification of new therapeutic targets for 2,4-dibromo-N-(3-chlorophenyl)benzamide and other compounds.

Synthesis Methods

The synthesis of 2,4-dibromo-N-(3-chlorophenyl)benzamide involves the reaction of 3-chloroaniline with 2,4-dibromobenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of the target compound in good yields.

Scientific Research Applications

2,4-dibromo-N-(3-chlorophenyl)benzamide has been extensively studied for its potential use in scientific research. In particular, this compound has been found to be a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and cardiovascular disease.

properties

Molecular Formula

C13H8Br2ClNO

Molecular Weight

389.47 g/mol

IUPAC Name

2,4-dibromo-N-(3-chlorophenyl)benzamide

InChI

InChI=1S/C13H8Br2ClNO/c14-8-4-5-11(12(15)6-8)13(18)17-10-3-1-2-9(16)7-10/h1-7H,(H,17,18)

InChI Key

BXILTRFOEVWRDG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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